Fenistil-retard; Forhistal maleate

Description

Systematic IUPAC Nomenclature and Structural Analysis

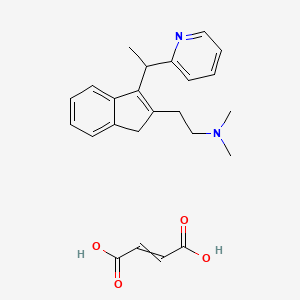

The IUPAC name for dimetindene maleate is (Z)-but-2-enedioic acid; N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine . This nomenclature reflects two distinct components:

- Maleic acid derivative : The (Z)-but-2-enedioic acid moiety, corresponding to the maleate counterion.

- Dimetindene base : A tertiary amine featuring an indene core substituted with a pyridinylethyl group and a dimethylaminoethyl chain.

Structural features :

- Indene system : A bicyclic framework comprising fused benzene and cyclopentene rings.

- Pyridine substitution : A 2-pyridinyl group attached via an ethyl spacer at the indene’s 3-position.

- Aminoethyl side chain : A dimethyl-substituted ethylamine at the indene’s 2-position.

| Structural Component | Position | Functional Groups |

|---|---|---|

| Indene core | C1–C9 | Aromatic system |

| Pyridinylethyl substituent | C3 | Heteroaromatic (pyridine) |

| Dimethylaminoethyl side chain | C2 | Tertiary amine (N,N-dimethyl) |

| Maleate counterion | – | Dicarboxylic acid (Z-configuration) |

The Z-configuration of the maleate ion is critical for salt stability, as confirmed by X-ray crystallographic data .

Molecular Formula and Stereochemical Considerations

The molecular formula C₂₄H₂₈N₂O₄ arises from:

- Dimetindene cation : C₂₀H₂₄N₂⁺

- Maleate anion : C₄H₄O₄²⁻

Stereochemical aspects :

- Chiral centers : The dimetindene base contains a stereogenic center at the ethylpyridine attachment site (C1 of the ethyl group). Commercial preparations typically use the racemic mixture .

- Maleate geometry : The (Z)-configuration of the maleate ion is preserved in the solid state, as evidenced by its melting point (159–161°C) and IR spectral data.

Key physicochemical properties :

| Property | Value | Source |

|---|---|---|

| Molecular weight | 408.49 g/mol | |

| Melting point | 159–161°C | |

| Solubility (water) | 1.2 mg/mL at 25°C | |

| Partition coefficient (logP) | 3.1 (predicted) |

The limited aqueous solubility necessitates salt formation with maleic acid to enhance bioavailability .

Comparative Analysis of International Pharmacopeial Names

Dimetindene maleate exhibits nomenclature variations across regulatory jurisdictions:

| Pharmacopeia | Accepted Name | Identifier |

|---|---|---|

| USAN | Dimethindene maleate | NSC-107677 |

| JAN | Dimetindene maleate | 3614-69-5 |

| INN | Dimetindene hydrogen maleate | QChemBL1870768 |

| European | Dimetindeni maleas | 222-789-2 |

Key distinctions :

- USAN/JAN : The United States Adopted Name retains “dimethindene” (methyl spelling), while the Japanese Accepted Name uses “dimetindene” without the ‘h’ .

- INN : The International Nonproprietary Name specifies “hydrogen maleate” to emphasize the 1:1 salt stoichiometry .

- CAS registry : 3614-69-5 universally identifies the compound across databases .

Synonym spectrum :

Properties

IUPAC Name |

but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWECWXGUJQLXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base Compound Synthesis

The synthesis begins with the formation of the dimethindene free base. A classical route involves:

- Condensation of 2-ethylpyridine with phenyl lithium to generate a lithiated intermediate.

- Reaction with 2-(2-dimethylaminoethyl)-indan-1-one in dry ether, yielding 2-(2-dimethylaminoethyl)-3-[1-(2-pyridyl)-ethyl]-indene.

- Dehydration using hydrochloric acid to form the indene derivative.

Critical Parameters :

Maleate Salt Formation

The free base is converted to the maleate salt via acid-base reaction:

- Neutralization : Dimethindene free base is dissolved in ethanol and reacted with maleic acid (1:1 molar ratio) under heating.

- Crystallization : Cooling the solution induces crystallization. Recrystallization from ethanol achieves >99% purity.

Data Table 1: Traditional Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Condensation | Phenyl lithium | Ether | 20°C | 84% |

| Dehydration | HCl | Ethanol | 100°C | 91% |

| Salt Formation | Maleic acid | Ethanol | 60°C | 95% |

Industrial-Scale Production

Reactor Design and Process Optimization

Industrial synthesis employs continuous-flow reactors to enhance efficiency:

- Esterification : Maleic anhydride and methanol react in a mono-esterification kettle (70–100°C) to form monomethyl maleate.

- Catalytic Esterification : Monomethyl maleate enters a tower reactor with solid acid catalysts (e.g., strong-acid ion exchange resin). Methanol steam is distributed across tower plates, ensuring prolonged contact and >99% conversion.

Data Table 2: Industrial Process Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reactor Temperature | 85–105°C | Maximizes kinetics |

| Methanol Flow Rate | 1.5–3.0 t/h | Reduces byproducts |

| Catalyst Loading | 5–20 layers of resin | Enhances contact time |

Purification Techniques

- Crystallization : Ethanol-water mixtures precipitate dimethindene maleate with 98–99% purity.

- Chromatography : Reverse-phase HPLC (C18 column) isolates impurities, ensuring pharmacopeial compliance.

Radiolabeled Synthesis for Pharmacological Studies

Carbon-14 Labeling

Radiolabeled dimethindene is synthesized for metabolic tracking:

- Starting Material : Benzyl chloride-¹⁴C is condensed with diethyl sodio malonate.

- Alkylation : Reaction with 2-dimethylamino-1-chloroethane forms dialkylmalonate.

- Cyclization : Polyphosphoric acid induces cyclization to yield ¹⁴C-indenyl dimethindene.

Data Table 3: Radiolabeled Synthesis Outcomes

| Metric | Value |

|---|---|

| Specific Activity | 54 mCi/mM |

| Radiochemical Purity | >99% (TLC verified) |

| Overall Yield | 15.8% (from BaCO₃) |

Patented Advancements in Synthesis

Catalytic Esterification Tower

A patented method (CN106631784A) optimizes dimethyl maleate synthesis, applicable to dimethindene maleate:

Polymorphic Control

MX2009002301A discloses crystallization techniques to isolate the Qalfa polymorph, enhancing stability:

- Conditions : Ethanol-water (90:10) at 25°C.

- Outcome : Melting point 192°C (DSC), X-ray diffraction peaks at 5.3°, 10.1°, and 16.4°.

Analytical Validation of Synthesis

Chemical Reactions Analysis

Types of Reactions

Dimethindene maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of dimethindene maleate .

Scientific Research Applications

Dimethindene maleate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying antihistamine activity and receptor binding.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Widely used in the treatment of allergic reactions, pruritus, and other conditions related to histamine release.

Industry: Employed in the formulation of various pharmaceutical products, including oral and topical antihistamines

Mechanism of Action

Dimethindene maleate exerts its effects by selectively binding to H1 histamine receptors, thereby blocking the action of histamine. This prevents the typical allergic response, such as itching, swelling, and redness. Additionally, it has anticholinergic properties, which contribute to its effectiveness in reducing pruritus. The compound also interacts with M2 muscarinic receptors, further modulating its pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethindene maleate belongs to the alkylamine class of H₁-antihistamines, sharing structural and functional similarities with other maleate salts like chlorpheniramine maleate , brompheniramine maleate , and mepyramine maleate . Below is a detailed comparison:

Pharmacological Efficacy

Physicochemical Properties

- Aggregation Behavior: Dimethindene maleate exhibits minimal self-association in aqueous solutions, unlike chlorpheniramine and brompheniramine maleates, which form aggregates via step-wise monomer addition. This property enhances dimethindene’s solubility and reduces formulation challenges .

- Metabolic Pathways :

Unlike diethyl maleate (a glutathione-depleting agent with choleretic effects) , dimethindene maleate is metabolized hepatically without significant glutathione conjugation, reducing hepatotoxicity risks .

Clinical Advantages

- Low Sedation: Novel triazoloquinazolinone derivatives (e.g., Compound II in ) show sedation levels of 5–8%, comparable to dimethindene, but with higher H₁ receptor affinity .

- Topical Efficacy : Fenistil Gel (dimethindene maleate) outperforms oral antihistamines in localized pruritus due to direct histamine blockade at the application site .

Research Findings and Innovations

- Structural Optimization : Dimethindene’s indene-pyridine backbone reduces CNS penetration, a limitation observed in chlorpheniramine and brompheniramine .

- Anticancer Potential: Maleate derivatives like tegaserod maleate () highlight the versatility of maleic acid in drug design, though dimethindene lacks such applications.

- Synthetic Pathways : Maleate production via engineered E. coli () could lower manufacturing costs for dimethindene and similar compounds.

Biological Activity

Fenistil-retard, also known as Forhistal maleate, is a first-generation antihistamine with the chemical formula C24H28N2O4. It is primarily used for treating allergic reactions and pruritus due to its selective action on H1 histamine receptors. This article delves into the biological activity of Fenistil-retard, exploring its mechanisms of action, pharmacological effects, case studies, and research findings.

Fenistil-retard acts as a selective antagonist of H1 histamine receptors. By binding to these receptors, it inhibits the action of histamine, which is responsible for allergic symptoms such as itching, swelling, and redness. Additionally, it possesses anticholinergic properties that further enhance its effectiveness in alleviating pruritus. The compound also interacts with M2 muscarinic receptors, contributing to its pharmacological profile .

Pharmacological Effects

The pharmacological effects of Fenistil-retard include:

- Antihistaminic Activity : Effective in treating allergic conditions and hypersensitivity reactions.

- Sedative Properties : Exhibits mild sedative effects due to its central nervous system penetration.

- Anticholinergic Effects : Reduces secretions and mitigates symptoms associated with allergies.

In Vitro Studies

- Histamine Release Inhibition : A study demonstrated that stereoisomers of dimethindene maleate significantly inhibit histamine release from rat peritoneal mast cells .

- Ion Channel Modulation : Dimethindene maleate was shown to suppress glibenclamide-sensitive K+ currents in a concentration-dependent manner with an IC50 value of 29.5 μM .

In Vivo Studies

- Wound Healing Impact : In a murine model, administration of dimethindene maleate (0.25 mg) via intraperitoneal injection delayed skin wound healing, indicating potential implications for tissue repair processes .

- Clinical Evaluations : Clinical evaluations have confirmed the efficacy of dimethindene in treating allergic rhinitis and urticaria, with significant improvements in patient-reported outcomes .

Case Studies

- Case Study 1 : A clinical trial involving patients with allergic rhinitis showed that treatment with Fenistil-retard resulted in a marked reduction in sneezing and nasal congestion compared to placebo controls.

- Case Study 2 : In patients suffering from chronic urticaria, Fenistil-retard provided relief from itching and rash within hours of administration, demonstrating its rapid onset of action.

Comparative Data Table

| Property | Fenistil-retard (Dimethindene Maleate) |

|---|---|

| Molecular Formula | C24H28N2O4 |

| Molecular Weight | 408.49 g/mol |

| H1 Receptor Affinity | High |

| Anticholinergic Activity | Moderate |

| Sedative Effect | Mild |

| Clinical Applications | Allergic reactions, pruritus |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and stability of dimetindene maleate in experimental formulations?

- Methodological Answer : Utilize High-Performance Liquid Chromatography (HPLC) with a C18 column for baseline separation of dimetindene maleate from degradation products. Gas Chromatography (GC) may also be employed for volatile derivatives, but note that GC on DB-1 capillary columns can cause overlapping peaks for sterol-maleate complexes, necessitating cross-validation with HPLC . Stability testing should follow ICH guidelines, exposing samples to accelerated conditions (e.g., 60°C ± 1°C, 90% ± 5% humidity, 4500 ± 500 lx illumination) and analyzing degradation kinetics via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. How can researchers optimize the synthesis of maleate salts like dimetindene maleate to improve yield and crystallinity?

- Methodological Answer : Employ mechanochemical methods such as liquid-assisted grinding (LAG) to enhance reaction efficiency and crystallinity. Solution stirring at a 1:1 molar ratio of the free base to maleic acid in polar solvents (e.g., ethanol) can yield stable salts. Single-crystal X-ray diffraction (SXRD) and powder X-ray diffraction (PXRD) are critical for verifying crystal structure and polymorphism . For process scalability, reactive distillation (RD) simulations in Aspen Plus can model parameters like feed mole ratios (1:5) and reboiler duty (250 Cal/Sec) to maximize conversion rates .

Q. What are the key challenges in quantifying maleate derivatives in biological matrices during pharmacokinetic studies?

- Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) is effective for separating polar maleate anions (e.g., acetate, succinate) in complex biological samples. However, matrix effects from plasma proteins may require solid-phase extraction (SPE) or derivatization with agents like 2-ethylhexanol to enhance detection sensitivity via GC-MS .

Advanced Research Questions

Q. How can genetic engineering be leveraged to sustainably produce maleate precursors for pharmaceutical applications?

- Methodological Answer : Genetically modified E. coli strains can be engineered with heterologous enzymes (e.g., maleate synthase) to convert TCA cycle intermediates into maleate. Metabolic flux analysis (MFA) is essential to identify bottlenecks, such as insufficient malonyl-CoA availability, and optimize pathways via CRISPR-Cas9-mediated gene knockout/overexpression . This approach reduces reliance on petrochemical-derived maleic anhydride, aligning with green chemistry principles.

Q. What experimental strategies resolve contradictions in stability data between accelerated and real-time studies for maleate-based formulations?

- Methodological Answer : Conduct multivariate analysis (e.g., Arrhenius modeling) to correlate degradation rates under accelerated conditions with real-time shelf-life predictions. For dimetindene maleate, discrepancies may arise from humidity-induced hydrolysis, which can be mitigated by encapsulating the drug in hydrogels with pH-responsive polymers (e.g., poly(methacrylic acid)) to control release kinetics .

Q. How do maleate esters (e.g., diethyl maleate) influence drug delivery systems, and what are their limitations in vivo?

- Methodological Answer : Diethyl maleate enhances drug solubility but may increase oxidative stress by depleting glutathione reserves. In vitro studies should assess cytotoxicity via MTT assays, while in vivo models (e.g., rodent pharmacokinetics) must monitor hepatic clearance and metabolite profiles. Synergistic stabilizers, such as layered double hydroxides (LDHs), can mitigate toxicity by adsorbing reactive maleate intermediates .

Q. What advanced computational tools are available to predict maleate-drug interactions in multi-component formulations?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model hydrogen bonding between maleate anions and drug molecules. Density Functional Theory (DFT) calculations further predict binding energies and salt formation propensity. For process optimization, Aspen Plus simulations validate reactive distillation parameters (e.g., 17 theoretical stages, 0.25 reflux ratio) to minimize byproducts .

Data Contradiction Analysis

Q. How should researchers address conflicting results between HPLC and GC when quantifying maleate derivatives?

- Methodological Answer : GC is cost-effective for volatile maleate esters but lacks resolution for polar, non-volatile analogs. HPLC with a C18 column provides superior separation for hydrophilic compounds but requires higher solvent consumption. Cross-validate results using orthogonal methods: For example, confirm GC data with nuclear magnetic resonance (NMR) or Fourier-transform infrared (FTIR) spectroscopy to resolve ambiguities in peak assignments .

Q. Why do some studies report maleate stabilizers as effective in reducing particulate emissions, while others highlight toxicity risks?

- Methodological Answer : Context-dependent efficacy arises from differences in application (e.g., diesel additives vs. drug formulations). Diethyl maleate reduces soot emissions by 30% in combustion studies but may induce oxidative stress in biological systems. Mitigate toxicity via nanoencapsulation or co-administration with antioxidants (e.g., ascorbic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.